2-Bromo-4-(2-fluoroethoxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(2-fluoroethoxy)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of a bromine atom at the 2-position and a 2-fluoroethoxy group at the 4-position of the pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(2-fluoroethoxy)pyridine typically involves the bromination of 4-(2-fluoroethoxy)pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the 2-position .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(2-fluoroethoxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Coupling Reactions: Palladium catalysts and boronic acids or stannanes are typically used in Suzuki-Miyaura and Stille couplings.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with phenylboronic acid would yield 4-(2-fluoroethoxy)-2-phenylpyridine .
Scientific Research Applications
2-Bromo-4-(2-fluoroethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of bioactive molecules and probes for biological studies.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(2-fluoroethoxy)pyridine depends on its application. In pharmaceutical research, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the bromine and fluoroethoxy groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-fluoropyridine: Similar in structure but lacks the 2-fluoroethoxy group.
2-Bromo-4-(trifluoromethyl)pyridine: Contains a trifluoromethyl group instead of the 2-fluoroethoxy group.
Uniqueness
2-Bromo-4-(2-fluoroethoxy)pyridine is unique due to the presence of both bromine and 2-fluoroethoxy groups, which confer distinct chemical reactivity and biological activity. This makes it a versatile intermediate in various synthetic and research applications .
Properties
Molecular Formula |
C7H7BrFNO |
---|---|
Molecular Weight |
220.04 g/mol |
IUPAC Name |
2-bromo-4-(2-fluoroethoxy)pyridine |
InChI |
InChI=1S/C7H7BrFNO/c8-7-5-6(1-3-10-7)11-4-2-9/h1,3,5H,2,4H2 |
InChI Key |
CAHHYEZKGMFJEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1OCCF)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.